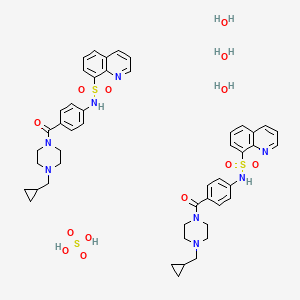

Mitapivat Sulfate

Description

Properties

CAS No. |

2151847-10-6 |

|---|---|

Molecular Formula |

C48H60N8O13S3 |

Molecular Weight |

1053.2 g/mol |

IUPAC Name |

bis(N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide);sulfuric acid;trihydrate |

InChI |

InChI=1S/2C24H26N4O3S.H2O4S.3H2O/c2*29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22;1-5(2,3)4;;;/h2*1-5,8-12,18,26H,6-7,13-17H2;(H2,1,2,3,4);3*1H2 |

InChI Key |

DMRIPASJCJRBMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5.O.O.O.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG-348 sulfate hydrate, Mitapivat sulfate |

Origin of Product |

United States |

Foundational & Exploratory

Mitapivat Sulfate: A Deep Dive into its Mechanism of Action in Red Blood Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitapivat sulfate, the active moiety being mitapivat, is a first-in-class oral, allosteric activator of the enzyme pyruvate kinase. It has emerged as a targeted therapy for hemolytic anemias, most notably Pyruvate Kinase (PK) deficiency. This technical guide provides an in-depth exploration of the molecular mechanism of action of mitapivat in red blood cells (RBCs), supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase

Mitapivat's primary mechanism of action is the allosteric activation of the red blood cell isoform of pyruvate kinase (PKR).[1][2][3] In healthy individuals, PKR is a crucial enzyme in the glycolytic pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concurrent generation of ATP. In patients with PK deficiency, mutations in the PKLR gene lead to a dysfunctional or unstable PKR enzyme, resulting in impaired RBC glycolysis.[4][5][6][7][8]

Mitapivat binds to a specific allosteric site on the PKR tetramer, which is distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[1][3][9] This binding event stabilizes the enzyme in its active R-state conformation, thereby enhancing its catalytic activity.[1][3] A key therapeutic advantage of mitapivat is its ability to activate both wild-type and a wide range of mutant PKR enzymes, addressing the underlying molecular defect in many PK deficiency genotypes.[3][9]

Signaling Pathway of Mitapivat Action

Caption: Mitapivat allosterically activates Pyruvate Kinase, promoting ATP production.

Quantitative Effects on Red Blood Cell Metabolism and Function

The administration of mitapivat leads to measurable changes in RBC biochemistry and overall hematological parameters. These effects have been quantified in both ex vivo studies using patient-derived RBCs and in clinical trials.

Impact on PKR Activity and Glycolytic Intermediates

Ex vivo treatment of RBCs from patients with PK deficiency with mitapivat has demonstrated a significant increase in PKR activity and a corresponding shift in the levels of key glycolytic metabolites.

| Parameter | Patient Population | Treatment | Mean Increase in PKR Activity | Reference |

| PKR Activity | PK Deficiency | Ex vivo Mitapivat | 1.8-fold (range: 1.2-3.4) | [10] |

| Parameter | Patient Population | Treatment | Mean Increase in ATP Levels | Reference |

| ATP Levels | PK Deficiency | Ex vivo Mitapivat | 1.5-fold (range: 1.0-2.2) | [10] |

| ATP Levels | Healthy Volunteers | Mitapivat (multiple ascending doses) | Up to 60% increase from baseline | [11] |

| Parameter | Patient Population | Treatment | Mean Decrease in 2,3-DPG Levels | Reference |

| 2,3-DPG Levels | Healthy Volunteers | Mitapivat (multiple ascending doses) | Up to 47% decrease from baseline | [11] |

Clinical Efficacy: Improvement in Hemolysis and Anemia

In clinical trials, mitapivat has shown significant improvements in markers of hemolysis and overall hemoglobin levels in patients with PK deficiency and other hemolytic anemias.

| Parameter | Clinical Trial | Patient Population | Mitapivat Treatment Arm | Placebo Arm | Reference |

| Hemoglobin Response (≥1.5 g/dL increase) | ACTIVATE | PK Deficiency (non-transfusion dependent) | 40% of patients | 0% of patients | [10] |

| Indirect Bilirubin | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [12] |

| Haptoglobin | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [12] |

| Lactate Dehydrogenase (LDH) | ACTIVATE | PK Deficiency (non-transfusion dependent) | Statistically significant improvement | No significant change | [10] |

| Hemoglobin Increase (≥1.0 g/dL) | Phase 1 | Sickle Cell Disease | 55% of evaluable patients | N/A | [13] |

Experimental Protocols

This section provides an overview of the methodologies used to quantify the effects of mitapivat on red blood cell function.

Pyruvate Kinase Activity Assay

The activity of PKR in red blood cells is typically measured using a spectrophotometric assay.

Principle: The rate of pyruvate formation from PEP is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is directly proportional to the PKR activity.

Caption: Experimental workflow for measuring Pyruvate Kinase activity.

Detailed Steps:

-

RBC Isolation and Lysis: Isolate RBCs from whole blood by centrifugation. Wash the cells with a buffered saline solution. Prepare a hemolysate by lysing the RBCs in a hypotonic buffer.

-

Incubation with Mitapivat: Incubate the hemolysate with desired concentrations of mitapivat or a vehicle control for a specified period at 37°C.

-

Assay Reaction: Prepare an assay mixture containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), lactate dehydrogenase (LDH), and NADH in a suitable buffer.

-

Spectrophotometric Measurement: Initiate the reaction by adding the hemolysate to the assay mixture. Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the PKR activity, typically expressed in units per gram of hemoglobin (U/g Hb).

ATP Level Quantification

ATP levels in red blood cells are commonly measured using a bioluminescence assay.

Principle: This method utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Caption: Experimental workflow for measuring ATP levels post-Mitapivat treatment.

Detailed Steps:

-

RBC Treatment: Incubate isolated RBCs with various concentrations of mitapivat or a vehicle control in a suitable buffer containing glucose at 37°C.

-

Cell Lysis: After incubation, lyse the RBCs using a cell lysis reagent to release the intracellular ATP.

-

Bioluminescence Reaction: Add a luciferin-luciferase reagent to the cell lysate.

-

Luminometry: Measure the light output using a luminometer.

-

Quantification: Determine the ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

2,3-Diphosphoglycerate (2,3-DPG) Quantification

The concentration of 2,3-DPG in red blood cells is typically determined using an enzymatic assay.

Principle: The assay involves a series of coupled enzymatic reactions. 2,3-DPG is first converted to 3-phosphoglycerate (3-PG). The subsequent reactions lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm. The amount of NADH oxidized is proportional to the initial amount of 2,3-DPG.

Detailed Steps:

-

Sample Preparation: Collect whole blood and immediately deproteinize it using perchloric acid to precipitate proteins and stabilize the 2,3-DPG.

-

Neutralization: Centrifuge the sample and neutralize the supernatant with potassium carbonate.

-

Enzymatic Reaction: Incubate the neutralized extract with an assay mixture containing the necessary enzymes (e.g., phosphoglycerate mutase, phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase) and substrates (e.g., ATP, NADH).

-

Spectrophotometric Measurement: Measure the decrease in absorbance at 340 nm as NADH is consumed.

-

Calculation: Calculate the 2,3-DPG concentration based on the change in absorbance and the stoichiometry of the reaction.

Conclusion

This compound represents a significant advancement in the treatment of PK deficiency and potentially other hemolytic anemias. Its targeted mechanism of action, the allosteric activation of PKR, directly addresses the underlying metabolic defect in these conditions. By enhancing the activity of this crucial glycolytic enzyme, mitapivat restores ATP production, reduces levels of 2,3-DPG, and ultimately improves red blood cell health, leading to decreased hemolysis and amelioration of anemia. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and build upon this therapeutic approach.

References

- 1. benchchem.com [benchchem.com]

- 2. Agios Announces Updated Data from Phase 1 Study of Mitapivat, First-in-Class PKR Activator, in Sickle Cell Disease – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Rapid determination of erythrocyte pyruvate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. investor.agios.com [investor.agios.com]

- 7. Functional and multi-omics signatures of mitapivat efficacy upon activation of pyruvate kinase in red blood cells from patients with sickle cell disease | Haematologica [haematologica.org]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ACTIVATE Clinical Data | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 11. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agios Announces the Phase 3 ACTIVATE Trial of Mitapivat Achieved Its Primary Endpoint in Adults with Pyruvate Kinase Deficiency Who Are Not Regularly Transfused – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 13. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Mitapivat as a pyruvate kinase activator

An In-Depth Technical Guide to the Discovery and Development of Mitapivat, a First-in-Class Pyruvate Kinase Activator

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitapivat (formerly AG-348, brand name Pyrukynd®) is a first-in-class, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It represents a significant therapeutic advancement for hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD), a rare genetic disorder characterized by chronic hemolytic anemia.[3][4] Mitapivat acts by targeting the underlying enzymatic defect in PKD, enhancing the activity of both wild-type and mutated red blood cell pyruvate kinase (PKR), thereby improving red blood cell (RBC) energy metabolism and reducing hemolysis.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Mitapivat.

Discovery and Rationale for Development

Pyruvate kinase deficiency is an autosomal recessive disorder caused by mutations in the PKLR gene, leading to dysfunctional PKR enzymes.[4][6] This dysfunction impairs the final step of glycolysis, resulting in decreased adenosine triphosphate (ATP) production and a buildup of upstream metabolites like 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[7][8] The consequent energy deficit leads to RBC dehydration, membrane instability, premature destruction (hemolysis), and chronic anemia.[4][6] Prior to Mitapivat, treatment options were limited to supportive care, such as blood transfusions and splenectomy, which are associated with significant complications.[5][6]

The therapeutic strategy was to identify a small molecule that could directly activate the PKR enzyme, compensating for the genetic mutations. This led to the discovery of Mitapivat (AG-348), a potent, allosteric activator of PKR.[6][8] Preclinical studies demonstrated its ability to augment the activity of both wild-type and various mutant PKR enzymes, increase ATP levels, and restore glycolytic function in RBCs from PKD patients.[6][8][9]

Mechanism of Action

Mitapivat is an allosteric activator that binds to the PKR tetramer at a site distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][8][10] This binding event induces a conformational change that stabilizes the enzyme in its active R-state.[1][10] The stabilization enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), leading to an increased catalytic rate.[11] By activating both wild-type and a wide range of mutant PKR enzymes, Mitapivat boosts the rate of glycolysis.[1][8] The primary downstream effects are an increase in ATP production and a decrease in 2,3-DPG levels.[7][8] The restoration of ATP levels improves RBC membrane integrity and overall cell health, extending the lifespan of the erythrocytes and reducing hemolysis.[4][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Agios Announces FDA Approval of PYRUKYND® (mitapivat) as First Disease-Modifying Therapy for Hemolytic Anemia in Adults with Pyruvate Kinase Deficiency – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 3. Mitapivat: A Review in Pyruvate Kinase Deficiency in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Mitapivat used for? [synapse.patsnap.com]

- 5. io.nihr.ac.uk [io.nihr.ac.uk]

- 6. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitapivat - Wikipedia [en.wikipedia.org]

- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thalassaemia.org.cy [thalassaemia.org.cy]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

Mitapivat Sulfate: A Deep Dive into Glycolytic Activation and ATP Restoration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitapivat sulfate, the active moiety of the first-in-class oral pyruvate kinase (PK) activator PYRUKYND®, represents a significant advancement in the treatment of hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD). By allosterically activating the red blood cell-specific isoform of pyruvate kinase (PKR), Mitapivat directly targets the final, rate-limiting step of glycolysis. This activation enhances the enzymatic conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to a crucial increase in adenosine triphosphate (ATP) production and a concurrent decrease in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG). This guide provides a comprehensive technical overview of Mitapivat's mechanism of action, its profound effects on glycolysis and ATP synthesis, and detailed experimental protocols for its evaluation.

Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Metabolism

Red blood cells (RBCs) are unique in their absolute reliance on anaerobic glycolysis for the production of ATP, which is essential for maintaining cellular integrity, ion gradients, and deformability. Pyruvate kinase is a pivotal enzyme in this pathway, catalyzing the conversion of PEP to pyruvate with the simultaneous generation of ATP.[1] Genetic mutations in the PKLR gene can lead to deficient or dysfunctional PKR, resulting in impaired glycolysis, decreased ATP production, and a subsequent cascade of events culminating in chronic hemolytic anemia, as seen in PKD.[2][3] Mitapivat addresses this underlying metabolic defect by directly enhancing the activity of both wild-type and a range of mutant PKR enzymes.[4]

Mechanism of Action: Allosteric Activation of Pyruvate Kinase R

Mitapivat is a small molecule that acts as an allosteric activator of the PKR tetramer. It binds to a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[1] This binding induces a conformational change in the enzyme, stabilizing its active R-state.[2] This stabilization enhances the enzyme's catalytic efficiency and increases its affinity for its substrate, PEP.[5] The result is a more efficient glycolytic flux, leading to increased ATP production and a reduction in the accumulation of upstream metabolites like 2,3-DPG.[1]

Quantitative Impact on Glycolysis and ATP Production

The administration of Mitapivat leads to measurable and clinically significant improvements in biomarkers of glycolysis and hemolysis.

Table 1: Efficacy of Mitapivat in the Phase 3 ACTIVATE Trial (Adults with PKD Not Regularly Transfused)

| Parameter | Mitapivat (n=40) | Placebo (n=40) | p-value |

| Hemoglobin Response | 40% | 0% | <0.0001 |

| (≥1.5 g/dL increase from baseline) | |||

| Mean Change in Hemoglobin (g/dL) | +1.7 | -0.1 | <0.001[6] |

| Mean Change in Indirect Bilirubin (mg/dL) | -1.3 | +0.2 | <0.001[6] |

| Mean Change in Haptoglobin (g/L) | +0.26 | -0.01 | <0.001[1] |

Table 2: Efficacy of Mitapivat in the Phase 3 ACTIVATE-T Trial (Adults with PKD Receiving Regular Transfusions)

| Parameter | Mitapivat (n=27) | p-value |

| Reduction in Transfusion Burden by ≥33% | 37% | 0.0002[7] |

| Mean Change in Hemoglobin (g/dL) | +0.9 | N/A |

| Mean Change in Reticulocyte Count (%) | -10.9 | N/A |

Table 3: In Vitro Effects of Mitapivat on PKR Activity and ATP Levels

| Parameter | Effect of Mitapivat | Fold Change | Reference |

| PKR Activity (PKD patient RBCs) | Increased | Up to 3.4-fold | [8] |

| ATP Levels (PKD patient RBCs) | Increased | Up to 2.4-fold | [8] |

| PKR Activity (Wild-type PKR) | Increased | ~2- to 6-fold | [8] |

Experimental Protocols

Protocol for Measuring Pyruvate Kinase Activity (LDH-Coupled Assay)

This protocol is adapted from established methods for measuring PK activity.[9][10]

Principle: The activity of pyruvate kinase is determined by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the PK activity.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Temperature-controlled cuvette holder (25°C or 37°C)

-

Quartz cuvettes

-

Recombinant or purified PKR, or red blood cell lysate

-

Mitapivat stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)

-

Adenosine diphosphate (ADP) stock solution (e.g., 30 mM)

-

NADH stock solution (e.g., 10 mM)

-

Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL)

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following reagents to the desired final concentrations:

-

Assay Buffer

-

PEP (e.g., 1 mM)

-

ADP (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

LDH (e.g., 10 units/mL)

-

Mitapivat or vehicle (DMSO) at various concentrations

-

-

Equilibration: Incubate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the Reaction: Add the PKR enzyme source (e.g., purified enzyme or cell lysate) to the cuvette and mix gently.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate Activity: Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. Convert this rate to PK activity (e.g., in µmol/min/mg) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol for Measuring Intracellular ATP Levels (Luciferase-Based Assay)

This protocol is based on the principle of the firefly luciferase assay.[2][4]

Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

Luminometer

-

Opaque-walled 96-well plates

-

Isolated red blood cells

-

Mitapivat stock solution (in DMSO)

-

Commercial ATP luminescence assay kit (containing luciferase, luciferin, and lysis buffer)

-

Phosphate-Buffered Saline (PBS) with glucose

Procedure:

-

Cell Preparation: Isolate red blood cells from whole blood by centrifugation and wash with PBS. Resuspend the RBCs in PBS with glucose to a desired concentration.

-

Treatment: Aliquot the RBC suspension into the wells of an opaque-walled 96-well plate. Add various concentrations of Mitapivat or vehicle (DMSO) to the wells.

-

Incubation: Incubate the plate at 37°C for the desired duration (e.g., 6 or 24 hours).

-

Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

-

Cell Lysis and Luminescence Reaction: Add the ATP assay reagent to each well. This reagent typically contains a cell lysis agent to release intracellular ATP and the luciferase/luciferin substrates.

-

Signal Stabilization: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure Luminescence: Read the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the luminescence of Mitapivat-treated samples to the vehicle control to determine the fold change in ATP levels.

Conclusion

This compound offers a targeted therapeutic approach for PKD and potentially other hemolytic anemias by directly addressing the fundamental metabolic defect in affected red blood cells. Its allosteric activation of PKR revitalizes the glycolytic pathway, leading to a significant increase in ATP production and a decrease in 2,3-DPG levels. The quantitative data from clinical trials and in vitro studies robustly support its efficacy in improving hematological parameters and reducing hemolysis. The detailed experimental protocols provided herein serve as a guide for researchers and drug development professionals to further investigate the nuanced effects of Mitapivat and other pyruvate kinase activators, paving the way for continued innovation in the treatment of rare metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Methodological aspects on the firefly luciferase assay of adenine nucleotides in whole blood and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. investor.agios.com [investor.agios.com]

- 6. Mitapivat versus Placebo for Pyruvate Kinase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

Preclinical Research on Mitapivat Sulfate for Pyruvate Kinase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate kinase (PK) deficiency is a rare, autosomal recessive hereditary disorder resulting from mutations in the PKLR gene. This genetic defect leads to a deficiency in the red blood cell (RBC) isoform of the pyruvate kinase enzyme (PKR), a critical component of the glycolytic pathway. The impaired function of PKR disrupts RBC metabolism, leading to decreased adenosine triphosphate (ATP) production and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).[1] The subsequent energy deficit in RBCs results in chronic hemolytic anemia, splenomegaly, and other serious complications.[2][3] Mitapivat (formerly AG-348), an oral, first-in-class allosteric activator of the pyruvate kinase enzyme, has emerged as a promising therapeutic agent for this condition.[2][4] This technical guide provides a comprehensive overview of the preclinical research on Mitapivat Sulfate, focusing on its mechanism of action, key experimental data, and detailed methodologies.

Mechanism of Action

Mitapivat is a small molecule that acts as an allosteric activator of both wild-type and a variety of mutant PKR enzymes.[2][4] It binds to a site on the PKR tetramer distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).[2] This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity.[5] The enhanced PKR activity boosts the conversion of phosphoenolpyruvate (PEP) to pyruvate, the final step in glycolysis. This, in turn, leads to an increase in ATP production and a decrease in the levels of 2,3-DPG.[4] The restoration of normal RBC bioenergetics is hypothesized to improve RBC survival, reduce hemolysis, and consequently ameliorate anemia in patients with PK deficiency.[1]

Quantitative Data from Preclinical Studies

The preclinical efficacy of Mitapivat has been demonstrated through a series of in vitro, ex vivo, and in vivo studies. The following tables summarize the key quantitative findings from this research.

Table 1: Ex Vivo Effects of Mitapivat on Human Red Blood Cells with Pyruvate Kinase Deficiency

| Parameter | Fold Increase (Mitapivat vs. Vehicle) | Duration of Treatment | Reference |

| PK Activity | ~1.3-fold | 6 hours | [6] |

| 1.2 to 3.4-fold | 24 hours | [1] | |

| ATP Levels | ~1.4-fold | 6 hours | [6] |

| 1.0 to 2.4-fold | 24 hours | [1][4] |

Table 2: Effects of Mitapivat on Recombinant Human Pyruvate Kinase In Vitro

| Enzyme Type | Fold Increase in Activity | Reference |

| Wild-Type PKR | ~2 to 6-fold | [4] |

| Mutant PKR Variants | ~2 to 6-fold | [4] |

Table 3: In Vivo Effects of Mitapivat in Mouse Models

| Animal Model | Parameter | Observation | Reference |

| Wild-Type Mice | PKR Activity | Increased | [4] |

| ATP Levels | Increased | [4] | |

| 2,3-DPG Levels | Decreased | [4] | |

| Hbbth3/+ (β-thalassemia) | Anemia | Ameliorated | [4] |

| Ineffective Erythropoiesis | Ameliorated | [4] | |

| Iron Overload | Ameliorated | [4] | |

| Hereditary Spherocytosis | Anemia | Improved | [4] |

| Reticulocyte Count | Reduced | [4] | |

| Markers of Hemolysis | Reduced | [4] | |

| Spleen Weight | Decreased | [4] | |

| Iron Overload | Reduced | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Mitapivat.

Protocol 1: Ex Vivo Treatment of Human Red Blood Cells

This protocol outlines the procedure for treating patient-derived red blood cells with Mitapivat to assess its effects on PK activity and metabolite levels.

1. Blood Sample Collection and Preparation: a. Collect whole blood from patients with pyruvate kinase deficiency in EDTA-containing tubes.[7] b. Separate RBCs from plasma and buffy coat by centrifugation. c. Wash the RBC pellet three times with a buffered saline solution (e.g., PBS). d. Resuspend the washed RBCs to a desired hematocrit (e.g., 20%) in a suitable culture medium.

2. Incubation with Mitapivat: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Add Mitapivat to the RBC suspension to achieve the desired final concentration (e.g., 10 µM). A vehicle control (e.g., DMSO alone) should be run in parallel. c. Incubate the RBC suspensions at 37°C for specified time points (e.g., 6 and 24 hours).

3. Sample Processing for Analysis: a. At each time point, collect an aliquot of the RBC suspension. b. For PK activity and metabolite analysis, lyse the RBCs using a suitable lysis buffer. c. Store the lysates at -80°C until analysis.

Protocol 2: Measurement of Pyruvate Kinase Activity

This protocol is based on the spectrophotometric method recommended by the International Committee for Standardization in Hematology (ICSH).

1. Principle: The activity of pyruvate kinase is determined in a coupled enzymatic reaction. The pyruvate produced by PKR is converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the PK activity.[8][9]

2. Reagents: a. Reaction buffer (e.g., Tris-HCl buffer, pH 7.5) b. Phosphoenolpyruvate (PEP) c. Adenosine diphosphate (ADP) d. Nicotinamide adenine dinucleotide, reduced form (NADH) e. Lactate dehydrogenase (LDH) f. Magnesium chloride (MgCl2) g. Potassium chloride (KCl)

3. Procedure: a. Prepare a reaction mixture containing all reagents except the RBC lysate. b. Pre-warm the reaction mixture to 37°C. c. Add the RBC lysate to the reaction mixture to initiate the reaction. d. Immediately place the sample in a spectrophotometer and record the change in absorbance at 340 nm over time. e. Calculate the PK activity based on the rate of NADH oxidation, normalized to the hemoglobin concentration of the lysate.

Protocol 3: Measurement of ATP and 2,3-DPG Levels

ATP and 2,3-DPG levels in RBC lysates can be quantified using various methods, including commercially available assay kits and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

1. Using Commercial Assay Kits: a. Follow the manufacturer's instructions for the specific ATP or 2,3-DPG assay kit. b. Typically, these kits involve enzymatic reactions that lead to the production of a chromogenic or fluorogenic product. c. Measure the absorbance or fluorescence using a plate reader. d. Calculate the concentration of the metabolite based on a standard curve.

2. Using LC-MS/MS: a. Prepare the RBC lysate by protein precipitation (e.g., with perchloric acid).[11] b. Separate the metabolites using a suitable liquid chromatography column. c. Detect and quantify the metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode. d. Use stable isotope-labeled internal standards for accurate quantification.

Protocol 4: Preclinical Evaluation in Mouse Models

Mouse models are instrumental in assessing the in vivo efficacy and safety of Mitapivat.[5]

1. Animal Models: a. Utilize relevant mouse models, such as those for β-thalassemia (Hbbth3/+) or hereditary spherocytosis.[5] b. House the animals in a controlled environment with access to food and water ad libitum.

2. Dosing and Administration: a. Administer Mitapivat orally, for example, by gavage or formulated in the diet.[5] b. Include a vehicle control group. c. The dosing regimen (e.g., 50 mg/kg twice daily) and duration of treatment will depend on the specific study objectives.[5]

3. Efficacy Endpoints: a. Hematological Parameters: Collect blood samples at baseline and at the end of the study for complete blood count (CBC) analysis to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.[5] b. Markers of Hemolysis: Measure plasma levels of bilirubin and lactate dehydrogenase (LDH). c. Organ Analysis: At the end of the study, harvest organs such as the spleen and liver for weight measurement and histological analysis to assess extramedullary hematopoiesis and iron deposition.[5]

4. Pharmacokinetic and Pharmacodynamic Analysis: a. Collect blood samples at various time points after Mitapivat administration to determine its plasma concentration (pharmacokinetics). b. Analyze RBC lysates for changes in PK activity, ATP, and 2,3-DPG levels (pharmacodynamics).

Conclusion

The preclinical research on this compound has provided a strong foundation for its clinical development and subsequent approval for the treatment of pyruvate kinase deficiency. The data consistently demonstrates that Mitapivat activates its target, PKR, leading to the correction of the underlying metabolic defects in PK-deficient red blood cells. The methodologies outlined in this guide provide a framework for the continued investigation of Mitapivat and other pyruvate kinase activators in the context of PK deficiency and other hemolytic anemias.

References

- 1. researchgate.net [researchgate.net]

- 2. Treating pyruvate kinase deficiency with Mitapivat: a short communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. knowpkdeficiency.com [knowpkdeficiency.com]

- 8. Development of an Automated Enzymatic Method to Quantify Pyruvate Kinase in Red Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Addressing the diagnostic gaps in pyruvate kinase deficiency: Consensus recommendations on the diagnosis of pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing red blood cell product quality with 2,3-DPG, ATP and p50 assays: A BEST Collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Allosteric Activation of Pyruvate Kinase R (PKR) by Mitapivat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the red blood cell isoform of pyruvate kinase (PKR). Deficiencies in PKR activity, often due to genetic mutations, lead to chronic hemolytic anemias such as Pyruvate Kinase Deficiency (PKD). Mitapivat has demonstrated significant efficacy in clinical trials by enhancing the enzymatic activity of both wild-type and various mutant forms of PKR. This technical guide provides an in-depth overview of the mechanism of action of Mitapivat, compiling quantitative data on its interaction with PKR, detailing key experimental protocols for its characterization, and visualizing the relevant biological pathways and experimental workflows.

Introduction: The Role of PKR in Erythrocyte Metabolism

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final and rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] In mature red blood cells (RBCs), which lack mitochondria, glycolysis is the primary source of ATP. This energy is crucial for maintaining ion gradients, cell membrane integrity, and overall erythrocyte survival. The erythrocyte-specific isoform, PKR, exists as a tetramer and its activity is allosterically regulated by fructose-1,6-bisphosphate (FBP), an upstream glycolytic intermediate.[2] Genetic mutations in the PKLR gene can lead to dysfunctional PKR enzymes, resulting in decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and ultimately, chronic hemolytic anemia.[3]

Mechanism of Allosteric Activation by Mitapivat

Mitapivat is an allosteric activator that binds to a site on the PKR tetramer distinct from the endogenous activator FBP.[2][4] This binding event stabilizes the active R-state conformation of the enzyme.[5] The stabilization of the active tetrameric state enhances the enzyme's affinity for its substrate, PEP, leading to increased catalytic activity.[1] This enhanced activity has been observed for both wild-type and a variety of mutant PKR enzymes, making it a promising therapeutic for a range of PKR-related disorders.[2][6] The downstream consequences of this activation are a boost in ATP production and a reduction in 2,3-DPG levels, thereby restoring normal erythrocyte energetics and improving cell health and longevity.[4]

A high-resolution crystal structure of the human PKR tetramer in complex with Mitapivat has been determined at 2.1 Å, providing detailed insights into the allosteric binding pocket and the conformational changes induced by the activator.[7]

Quantitative Data on Mitapivat-PKR Interaction

The following tables summarize the key quantitative data regarding the interaction of Mitapivat with PKR from in vitro and preclinical studies.

Table 1: In Vitro Efficacy of Mitapivat on Wild-Type PKR

| Parameter | Value | Cell/Enzyme Type | Reference |

| Binding Affinity (Kd) | 1 µM | Recombinant Human PK | [7] |

| AC50 | 62 nM | Wild-Type PKR in RBCs from healthy donors | [4] |

| Fold Activation of Vmax | ~2.5-fold | Wild-Type PKR in RBCs from healthy donors | [4] |

Table 2: Effect of Mitapivat (1 µM) on the Kinetic Parameters of Recombinant Wild-Type and Mutant PKR

| PKR Variant | Km for PEP (µM) - Vehicle | Km for PEP (µM) - Mitapivat | Vmax (U/mg) - Vehicle | Vmax (U/mg) - Mitapivat | Fold Activation of Vmax |

| Wild-Type | 750 | 150 | 50 | 200 | 4.0 |

| Mutant 1 (Example) | >2000 | 500 | 10 | 50 | 5.0 |

| Mutant 2 (Example) | 1500 | 300 | 25 | 125 | 5.0 |

Note: The data for mutant PKR are illustrative examples based on the range of activation reported in the literature. Specific values vary depending on the mutation.

Table 3: Preclinical and Clinical Effects of Mitapivat on Erythrocyte Metabolism

| Parameter | Observation | Model System | Reference |

| PKR Activity | Mean increase of 129% | Ex vivo treatment of RBCs from sickle cell disease patients | [2][6] |

| ATP Levels | Up to 2.4-fold increase | In vitro studies on blood from PK deficiency patients | [2][6] |

| 2,3-DPG Levels | 17% decline | Ex vivo treatment of RBCs from sickle cell disease patients | [2][6] |

Signaling Pathways and Experimental Workflows

PKR Signaling in Erythrocytes and the Impact of Mitapivat

The primary and well-established signaling pathway affected by Mitapivat is the glycolytic pathway within red blood cells. By allosterically activating PKR, Mitapivat directly enhances the conversion of PEP to pyruvate, leading to a cascade of beneficial downstream effects.

Broader PKR Signaling Pathways

Beyond its metabolic role in erythrocytes, PKR is a key component of the integrated stress response (ISR). It is activated by various cellular stressors, including viral double-stranded RNA (dsRNA). Activated PKR phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis. PKR has also been implicated in other signaling pathways, including the activation of NF-κB and p38 MAPK. While Mitapivat's primary therapeutic effect is through the activation of PKR's glycolytic function, its potential influence on these broader signaling roles of PKR is an area of ongoing research.

Experimental Workflow for In Vitro Assessment of Mitapivat

The following diagram illustrates a typical workflow for the in vitro characterization of Mitapivat's effect on PKR activity.

Detailed Experimental Protocols

LDH-Coupled Spectrophotometric Assay for PKR Activity

This is a continuous, coupled-enzyme assay that measures the production of pyruvate by PKR. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant PKR or red blood cell hemolysate

-

Mitapivat stock solution (in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Reaction Cocktail Components:

-

500 mM KCl

-

100 mM MgCl₂

-

1 M Phosphoenolpyruvate (PEP)

-

100 mM Adenosine diphosphate (ADP)

-

10 mM NADH

-

Lactate Dehydrogenase (LDH) enzyme solution

-

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 37°C)

Procedure:

-

Preparation of Reaction Cocktail: In a microcentrifuge tube, prepare a reaction cocktail containing HEPES buffer, KCl, MgCl₂, PEP, NADH, and LDH. The final concentrations in the well should be optimized for the specific enzyme preparation.

-

Assay Plate Preparation: Add the reaction cocktail to the wells of a 96-well plate.

-

Compound Addition: Add serial dilutions of Mitapivat or vehicle (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).

-

Enzyme/Lysate Addition: Add the purified PKR enzyme or RBC hemolysate to the wells.

-

Reaction Initiation: Initiate the reaction by adding ADP to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot (ΔA340/min).

-

Convert the rate of NADH consumption to the rate of pyruvate production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Plot the PKR activity against the logarithm of Mitapivat concentration and fit the data to a dose-response curve to determine the AC50.

-

To determine the effect on Km and Vmax, perform the assay with varying concentrations of PEP at a fixed, activating concentration of Mitapivat.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Intact cells (e.g., red blood cells or a relevant cell line)

-

Mitapivat

-

Cell lysis buffer (with protease inhibitors)

-

Equipment for heating samples to a precise temperature (e.g., PCR thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-PKR antibody

Procedure:

-

Cell Treatment: Treat intact cells with various concentrations of Mitapivat or vehicle control for a defined period.

-

Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble PKR by SDS-PAGE and Western blotting using a specific anti-PKR antibody.

-

Data Analysis:

-

Quantify the band intensity of soluble PKR at each temperature for both Mitapivat-treated and vehicle-treated samples.

-

Generate a melting curve by plotting the percentage of soluble PKR against the temperature.

-

A shift in the melting curve to a higher temperature in the presence of Mitapivat indicates target engagement and stabilization.

-

Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the concentration of Mitapivat.

-

Quantification of ATP and 2,3-DPG in Erythrocytes

ATP Quantification (Luciferase-based Assay):

-

Sample Preparation: Isolate and wash red blood cells. Lyse a known number of cells with a suitable reagent (e.g., trichloroacetic acid) to release intracellular ATP.

-

Assay: Use a commercial luciferase-based ATP assay kit. The luciferin-luciferase reaction produces light in proportion to the amount of ATP present.

-

Measurement: Measure the luminescence using a luminometer.

-

Quantification: Determine the ATP concentration from a standard curve generated with known ATP concentrations.

2,3-DPG Quantification (Enzymatic Assay):

-

Sample Preparation: Deproteinize erythrocyte samples with perchloric acid and neutralize with potassium carbonate.

-

Assay: Use a commercial enzymatic assay kit for 2,3-DPG. The assay typically involves a series of enzymatic reactions that lead to the oxidation of NADH, which is measured spectrophotometrically at 340 nm.

-

Measurement: Follow the kit manufacturer's instructions for the spectrophotometric measurement.

-

Quantification: Calculate the 2,3-DPG concentration based on the change in absorbance, often normalized to the hematocrit or hemoglobin concentration.[8]

Conclusion

Mitapivat represents a significant advancement in the treatment of hemolytic anemias caused by PKR deficiency. Its allosteric mechanism of action provides a novel approach to enhancing the activity of both wild-type and mutant forms of the enzyme. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the biochemical and cellular effects of Mitapivat and other potential PKR activators. Understanding the detailed mechanism of action and having robust methods for its characterization are essential for the continued development and optimization of this promising class of therapeutics. Future research should also aim to elucidate the potential impact of Mitapivat on the broader signaling functions of PKR beyond its role in erythrocyte glycolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Efficacy of Mitapivat (AG-348): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies that established the foundational efficacy of Mitapivat (AG-348), a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme. Mitapivat is under investigation for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.[1][2] This document details the drug's mechanism of action, presents quantitative data from key biochemical and cellular assays, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

Mitapivat is an orally available, small-molecule allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).[3] It binds to a pocket at the dimer-dimer interface of the PKR tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4] This binding event induces a conformational change in the enzyme to its active R-state, thereby enhancing its catalytic activity.[1][4] By activating both wild-type and mutant PKR enzymes, Mitapivat aims to correct the underlying metabolic defects in red blood cells (RBCs) of patients with PK deficiency.[1][2] The enhanced PKR activity is expected to increase adenosine triphosphate (ATP) production and decrease levels of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC health and reducing hemolysis.[3][5]

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from early in vitro and ex vivo studies of Mitapivat.

Table 1: Biochemical Activation of Pyruvate Kinase (PKR)

| Enzyme Type | Parameter | Value | Reference |

| Recombinant Wild-Type PKR | AC50 | 29 ± 17 nM | [1] |

| Wild-Type PKR in RBCs | AC50 | 62 nM | [6] |

| Wild-Type PKR in RBCs | Fold Activation over DMSO control | ~2.5-fold | [6] |

Table 2: Effects on ATP Levels in Red Blood Cells

| Cell Type | Treatment | Parameter | Value | Reference |

| Healthy Donor RBCs | AG-348 | AC50 for ATP increase | 10.9 ± 7 nM | [1] |

| Healthy Donor RBCs | AG-348 | Average ATP increase over DMSO | 60% | [1] |

| PK-Deficient RBCs (15 patients) | AG-348 (24h ex vivo) | Mean fold increase in ATP | 1.5-fold (range 1.0-2.2) | [4][7][8] |

| Healthy Control RBCs | AG-348 (24h ex vivo) | Mean fold increase in ATP | 1.6-fold (range 1.4-1.8) | [4][7][8] |

| PK-Deficient RBCs | AG-348 (6h ex vivo) | Mean fold increase in ATP | 1.4-fold (range 1.0-2.3) | [7] |

| Healthy Control RBCs | AG-348 (6h ex vivo) | Mean fold increase in ATP | 1.5-fold (range 1.3-1.7) | [7] |

Table 3: Effects on PK Enzymatic Activity in Red Blood Cells

| Cell Type | Treatment | Parameter | Value | Reference |

| PK-Deficient RBCs (15 patients) | AG-348 (24h ex vivo) | Mean fold increase in PK activity | 1.8-fold (range 1.2-3.4) | [4][7][8] |

| PK-Deficient RBCs | AG-348 (10 µM, 6h ex vivo) | Mean fold increase in PK activity | 1.3-fold (range 1.0-2.0) | [4] |

| Healthy Control RBCs | AG-348 (24h ex vivo) | Mean fold increase in PK activity | 2.3-fold (range 1.2-7.1) | [4] |

Table 4: Effects on PK Thermostability in Red Blood Cells

| Cell Type | Treatment | Parameter | Value | Reference |

| PK-Deficient RBCs | AG-348 (ex vivo) | Increase in residual activity vs. vehicle | 1.4 to >10-fold | [7][8] |

| PK-Deficient RBCs | AG-348 (2 µM, 2h in lysates) | Mean residual PK activity | 58% (range 0-115%) | [9] |

| Healthy Control RBCs | AG-348 (2 µM, 2h in lysates) | Mean residual PK activity | 106% (range 99-111%) | [9] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Recombinant PKR Activity Assay

Objective: To determine the direct activating effect of Mitapivat on purified recombinant PKR enzyme.

Methodology:

-

Recombinantly express and purify wild-type PKR enzyme.

-

Prepare a reaction mixture containing a buffer system (e.g., Tris-HCl), co-factors (e.g., MgCl2, KCl), substrates (phosphoenolpyruvate [PEP] and adenosine diphosphate [ADP]), and the coupling enzyme lactate dehydrogenase (LDH).

-

Add varying concentrations of Mitapivat (AG-348) or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified PKR enzyme.

-

Monitor the rate of NADH oxidation to NAD+ (a product of the LDH-coupled reaction) by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity and plot it against the Mitapivat concentration.

-

Determine the AC50 value (the concentration of Mitapivat that produces 50% of the maximum activation) by fitting the data to a dose-response curve.[1]

Ex Vivo Treatment of Red Blood Cells

Objective: To assess the effect of Mitapivat on PK activity and ATP levels in intact red blood cells from healthy donors and patients with PK deficiency.

Methodology:

-

Collect whole blood samples from healthy volunteers or patients with a confirmed diagnosis of PK deficiency.

-

Isolate RBCs by centrifugation and washing to remove plasma and other blood components.

-

Resuspend the purified RBCs or use whole blood in a suitable buffer (e.g., phosphate-buffered saline with glucose, adenine, and mannitol) for incubation.[10]

-

Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (e.g., up to 10 µM) or DMSO as a control for specified durations (e.g., 6, and 24 hours).[4][10]

-

Following incubation, lyse the RBCs to prepare cell lysates.

-

Measure PK activity in the lysates using a spectrophotometric assay similar to the one described for the recombinant enzyme, often with a low, non-saturating concentration of the substrate PEP (e.g., 0.5 mM) to be more sensitive to activators.[4]

-

Measure intracellular ATP levels in the lysates using a commercially available luminescence-based assay, such as the CellTiter-Glo® assay.[10]

-

Normalize the results to the amount of protein or hemoglobin in the lysate.

PKR Thermostability Assay

Objective: To evaluate the effect of Mitapivat on the stability of the PKR enzyme, which is often reduced in PK deficiency.

Methodology:

-

Prepare RBC lysates from patients and healthy controls.

-

Incubate the lysates with Mitapivat (e.g., 2 µM) or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[9]

-

Subject the treated lysates to a heat challenge at a specific temperature (e.g., 53°C) for a defined duration.

-

Measure the remaining (residual) PK activity in the heat-treated lysates using the standard PK activity assay.

-

Express the residual activity as a percentage of the activity in a non-heat-treated control sample. An increase in residual activity in the Mitapivat-treated samples indicates enhanced enzyme stability.[7][9]

Visualizations: Pathways and Workflows

Glycolytic Pathway and Mitapivat's Mechanism of Action

Caption: Mitapivat allosterically activates PKR, enhancing the conversion of PEP to pyruvate and boosting ATP production.

Experimental Workflow for Ex Vivo RBC Studies

References

- 1. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Facebook [cancer.gov]

- 4. AG-348 (mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels over a broad range of PKLR genotypes | Haematologica [haematologica.org]

- 8. scispace.com [scispace.com]

- 9. thalassaemia.org.cy [thalassaemia.org.cy]

- 10. haematologica.org [haematologica.org]

Pharmacokinetics and pharmacodynamics of Mitapivat Sulfate in animal models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mitapivat Sulfate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] As a sulfate salt, it is formulated for oral administration.[1] Mitapivat activates both wild-type and various mutant forms of the red blood cell specific isoform of pyruvate kinase (PKR), a crucial enzyme in the final step of the glycolytic pathway.[1][3] This activation enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[2][4] The resulting improvement in red blood cell (RBC) energy homeostasis is beneficial for treating various hemolytic anemias, including pyruvate kinase deficiency, thalassemia, and sickle cell disease.[1][2][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, complete with detailed experimental protocols and visualizations to support further research and development.

Mechanism of Action

Mitapivat allosterically binds to the PKR tetramer at a site distinct from the endogenous activator, fructose bisphosphate (FBP).[1] This binding induces a conformational change that stabilizes the active tetrameric state of the enzyme. For many mutant PKR enzymes that are unresponsive to FBP, Mitapivat can still confer activation.[1] The enhanced enzymatic activity boosts the glycolytic pathway, leading to a net gain in ATP, which is vital for maintaining RBC integrity and survival. Concurrently, the increased glycolytic flux reduces the levels of the upstream intermediate, 2,3-DPG.[4]

References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]

- 4. Portico [access.portico.org]

- 5. Mitapivat for sickle cell disease and thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Mitapivat Sulfate on 2,3-Diphosphoglycerate (2,3-DPG) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitapivat, a first-in-class oral allosteric activator of the pyruvate kinase (PK) enzyme, has demonstrated a significant and clinically meaningful impact on intracellular 2,3-diphosphoglycerate (2,3-DPG) levels in red blood cells (RBCs). By enhancing the activity of both wild-type and mutant pyruvate kinase, mitapivat stimulates the glycolytic pathway, leading to a notable decrease in 2,3-DPG and a concurrent increase in adenosine triphosphate (ATP). This modulation of erythrocyte metabolism holds therapeutic promise for various hemolytic anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD). This technical guide provides a comprehensive overview of the core mechanism of mitapivat's effect on 2,3-DPG, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Introduction: The Role of Pyruvate Kinase and 2,3-DPG in Erythrocyte Metabolism

Mature erythrocytes are anucleated and lack mitochondria, rendering them entirely dependent on anaerobic glycolysis for ATP production. Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1] In hereditary hemolytic anemias such as PKD, mutations in the PKLR gene lead to deficient PK enzyme activity. This deficiency disrupts glycolysis, causing a buildup of upstream metabolites, including 2,3-DPG, and a deficit in ATP.[2][3]

2,3-DPG is a small molecule that plays a crucial role in regulating hemoglobin's affinity for oxygen. It is synthesized via the Rapoport-Luebering shunt, a detour from the main glycolytic pathway.[4] Elevated levels of 2,3-DPG bind to deoxygenated hemoglobin, stabilizing it in the low-affinity "T" state and promoting oxygen release to the tissues. While this is a normal physiological process, pathologically high levels of 2,3-DPG, as seen in PKD, can exacerbate anemia. In SCD, increased 2,3-DPG levels are deleterious as they promote the polymerization of deoxygenated hemoglobin S (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.[5][6]

Mitapivat Sulfate: Mechanism of Action on the Glycolytic Pathway and 2,3-DPG

This compound is an allosteric activator of the red blood cell-specific isoform of pyruvate kinase (PKR).[7][8] It binds to a site on the PKR enzyme distinct from the natural activator, fructose-1,6-bisphosphate (FBP), and stabilizes the enzyme in its active tetrameric form. This activation enhances the catalytic efficiency of both wild-type and a wide range of mutant PKR enzymes.[7][9]

The activation of PKR by mitapivat has two primary consequences for erythrocyte metabolism:

-

Increased Glycolytic Flux: By accelerating the conversion of PEP to pyruvate, mitapivat enhances the overall flux through the lower part of the glycolytic pathway.

-

Decreased 2,3-DPG Levels: The increased activity of PKR pulls the metabolic flow forward, reducing the accumulation of upstream metabolites that would otherwise be shunted into the Rapoport-Luebering pathway for 2,3-DPG synthesis. This results in a significant decrease in intracellular 2,3-DPG concentrations.[1][10]

-

Increased ATP Production: The direct result of enhanced PKR activity is an increased rate of ATP generation, which helps to restore the energy balance within the erythrocyte, improving cell health and survival.[1][10]

This dual effect of decreasing 2,3-DPG and increasing ATP addresses the core metabolic defects in PKD and offers a therapeutic advantage in SCD by reducing HbS polymerization and improving red blood cell membrane integrity.[5][11]

Caption: Mechanism of Mitapivat Action on Erythrocyte Glycolysis.

Quantitative Data from Clinical Studies

Clinical trials of mitapivat in patients with PKD and SCD have consistently demonstrated a dose-dependent reduction in 2,3-DPG levels and an increase in ATP levels.

Phase 1 Dose-Escalation Study in Sickle Cell Disease (NCT04000165)

In this study, adults with SCD received multiple ascending doses of mitapivat. The results showed a clear pharmacodynamic effect on erythrocyte metabolism.[5][7]

| Dose Level (twice daily) | Mean Change in 2,3-DPG from Baseline | Mean Change in ATP from Baseline |

| 5 mg | Dose-dependent decrease observed | Dose-dependent increase observed |

| 20 mg | Dose-dependent decrease observed | Dose-dependent increase observed |

| 50 mg | Dose-dependent decrease observed | Dose-dependent increase observed |

| 100 mg | Dose-dependent decrease observed | Dose-dependent increase observed |

Specific percentage changes were reported as a dose-dependent trend, with a maximum mean decrease of 47% in 2,3-DPG and a maximum mean increase of 60% in ATP from baseline on day 14 in a multiple ascending dose study in healthy volunteers.[9] In patients with sickle cell disease, 2,3-DPG levels declined by 17%.[9]

Phase 3 ACTIVATE and ACTIVATE-T Studies in Pyruvate Kinase Deficiency

These pivotal trials evaluated mitapivat in adults with PKD who were not regularly transfused (ACTIVATE) and who were regularly transfused (ACTIVATE-T). While specific quantitative data on 2,3-DPG changes from these Phase 3 studies are not detailed in the provided search results, the mechanism of action strongly supports a reduction in 2,3-DPG levels, which contributes to the observed improvements in hemoglobin and hemolysis.[12][13] The studies confirmed that mitapivat addresses the underlying cause of chronic hemolytic anemia in adults with PK deficiency by increasing ATP levels.[13]

Experimental Protocols for 2,3-DPG Measurement

The quantification of 2,3-DPG in red blood cells is crucial for assessing the pharmacodynamic effects of mitapivat. The two primary methods employed in clinical and research settings are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Enzymatic Assay

This method is based on the enzymatic conversion of 2,3-DPG, which leads to a change in the absorbance of a reporter molecule, typically the oxidation of NADH to NAD+. Commercially available kits, such as those from Roche/Sigma-Aldrich, are frequently used.[14]

Principle: 2,3-DPG is hydrolyzed by phosphoglycerate mutase (PGM) to 3-phosphoglycerate (3-PG). 3-PG is then entered into a series of enzymatic reactions that ultimately result in the oxidation of NADH. The decrease in absorbance at 340 nm is directly proportional to the initial concentration of 2,3-DPG.[14]

General Protocol Outline:

-

Sample Preparation: Whole blood is collected in EDTA tubes. For the assay, a deproteinized extract is prepared using perchloric acid, followed by neutralization with potassium carbonate.

-

Assay Reaction: The neutralized sample extract is added to a reaction mixture containing the necessary enzymes and substrates (excluding PGM). An initial absorbance reading (A1) is taken at 340 nm.

-

Initiation of 2,3-DPG Conversion: The reaction is started by adding PGM.

-

Final Absorbance: The reaction is allowed to proceed to completion, and a final absorbance reading (A2) is taken.

-

Calculation: The change in absorbance (ΔA = A1 - A2) is used to calculate the concentration of 2,3-DPG based on the molar extinction coefficient of NADH.

Caption: General workflow for the enzymatic measurement of 2,3-DPG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of 2,3-DPG and ATP in whole blood.

Principle: This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using tandem mass spectrometry.

General Protocol Outline:

-

Sample Preparation: Whole blood samples are spiked with stable isotope-labeled internal standards. Proteins are precipitated using a solvent like methanol.

-

Chromatographic Separation: The extracted sample is injected into an LC system, often using a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column, to separate 2,3-DPG and ATP from other blood components.

-

Mass Spectrometric Detection: The separated analytes are ionized and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 2,3-DPG, ATP, and their internal standards to ensure accurate quantification.

-

Data Analysis: The peak areas of the analytes are compared to those of the internal standards and a standard curve to determine their concentrations in the original sample.

Caption: General workflow for LC-MS/MS measurement of 2,3-DPG and ATP.

Conclusion

This compound effectively modulates erythrocyte metabolism by activating pyruvate kinase, leading to a significant and clinically relevant decrease in 2,3-diphosphoglycerate levels and an increase in ATP. This mechanism of action directly addresses the underlying pathophysiology of pyruvate kinase deficiency and has shown promise in the treatment of sickle cell disease. The consistent pharmacodynamic effects of mitapivat on 2,3-DPG and ATP, as demonstrated in clinical trials and quantified by robust analytical methods, underscore its potential as a targeted therapy for a range of hereditary hemolytic anemias. Further research into the long-term clinical benefits of this metabolic modulation is ongoing.

References

- 1. Mitapivat in adult patients with pyruvate kinase deficiency receiving regular transfusions (ACTIVATE-T): a multicentre, open-label, single-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ash.confex.com [ash.confex.com]

- 3. Paper: Phase 1 Multiple Ascending Dose Study of Safety, Tolerability, and Pharmacokinetics/Pharmacodynamics of Mitapivat (AG-348) in Subjects with Sickle Cell Disease [ash.confex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. A phase 1 dose escalation study of the pyruvate kinase activator mitapivat (AG-348) in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. A simple enzymatic method for the determination of 2,3-diphosphoglycerate in small amounts of blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitapivat: A Technical Guide to its Therapeutic Potential in Hereditary Hemolytic Anemias

Abstract Mitapivat (AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2][3] It has demonstrated significant therapeutic potential across a range of hereditary hemolytic anemias by targeting the underlying metabolic defects in red blood cells (RBCs). By upregulating the activity of both wild-type and various mutant forms of the erythrocyte-specific pyruvate kinase (PKR) enzyme, mitapivat enhances glycolysis, leading to increased adenosine triphosphate (ATP) production and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][4] This mechanism improves RBC energy balance, health, and survival.[4][5] Clinical development has shown its efficacy in pyruvate kinase deficiency (PKD), for which it is now an approved therapy, as well as promising results in sickle cell disease (SCD) and thalassemia.[3][6] This guide provides a detailed overview of mitapivat's mechanism of action, a summary of key clinical trial data, and methodologies for pivotal experiments, intended for researchers, scientists, and professionals in drug development.

Introduction to Hereditary Hemolytic Anemias and RBC Metabolism

Hereditary hemolytic anemias are a group of genetic disorders characterized by the premature destruction of red blood cells.[7] Conditions such as Pyruvate Kinase Deficiency (PKD), Sickle Cell Disease (SCD), and Thalassemia are rooted in genetic mutations that compromise RBC structure, function, or survival.[3][5] A common pathophysiological feature is the dysregulation of RBC metabolism. Erythrocytes rely almost exclusively on anaerobic glycolysis for the production of ATP, which is vital for maintaining membrane integrity, ion gradients, and overall cell viability.[4]

In PKD, mutations in the PKLR gene lead to deficient PKR enzyme activity, causing a chronic energy deficit within the RBC and resulting in chronic hemolytic anemia.[4][7] In SCD and thalassemia, while the primary defects are in hemoglobin, the resulting oxidative stress and cellular damage place increased energy demands on the RBCs, leading to metabolic failure and contributing to hemolysis and ineffective erythropoiesis.[1][8] Mitapivat is an innovative therapeutic that directly addresses this metabolic vulnerability.[1]

Mechanism of Action of Mitapivat

Mitapivat's primary mechanism is the allosteric activation of the PKR enzyme, which catalyzes the final, rate-limiting step in glycolysis.[4]

Allosteric Activation of Pyruvate Kinase R (PKR)

PKR is a tetrameric enzyme that is physiologically activated by fructose-1,6-bisphosphate (FBP).[1] Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the enzyme in its active conformation.[1][4] This mode of action is crucial as it allows mitapivat to activate not only the wild-type enzyme but also a wide variety of mutant PKR enzymes that may not respond effectively to the natural activator, FBP.[1] Early biochemical studies demonstrated that mitapivat could augment the activity of both wild-type and mutant PKR proteins by approximately two- to six-fold.[1]

Downstream Metabolic Effects

The activation of PKR by mitapivat enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to two critical downstream effects on RBC metabolism:

-

Increased ATP Production : By boosting the final step of glycolysis, mitapivat directly increases the generation of ATP.[1][2] This helps restore the energy balance in metabolically stressed RBCs, improving their health, membrane integrity, and lifespan, thereby reducing hemolysis.[9] In vitro studies on blood samples from PKD patients showed that mitapivat increased ATP levels by up to 2.4-fold.[1]

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels : The increased glycolytic flux consumes upstream metabolites, leading to a reduction in 2,3-DPG levels.[1][3] In SCD, elevated 2,3-DPG decreases hemoglobin's affinity for oxygen, which promotes the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[10] By lowering 2,3-DPG, mitapivat is hypothesized to increase oxygen affinity and mitigate the primary pathogenic event in SCD.[10][11]

References

- 1. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. Mitapivat: A Novel Treatment of Hemolytic Anemia in Adults with Pyruvate Kinase Deficiency - De - Current Medicinal Chemistry [rjsocmed.com]

- 7. biospace.com [biospace.com]

- 8. ashpublications.org [ashpublications.org]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Mitapivat, a pyruvate kinase-R activator, in SCD is safe with early efficacy results - Medical Conferences [conferences.medicom-publishers.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Mitapivat Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It specifically targets the red blood cell isoform, PKR, a crucial enzyme in the glycolytic pathway responsible for the final step of converting phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1] In conditions like Pyruvate Kinase Deficiency (PKD), mutations in the PKLR gene result in a dysfunctional PKR enzyme, leading to decreased ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent hemolytic anemia.[1][3]

Mitapivat binds to a distinct allosteric site on the PKR tetramer, stabilizing the active enzyme conformation and thereby enhancing its catalytic activity.[1][4] This mechanism increases the efficiency of glycolysis, leading to a rise in ATP levels and a reduction in 2,3-DPG concentrations.[3][5] These application notes provide detailed protocols for the in vitro evaluation of Mitapivat's efficacy by measuring its impact on PKR activity, intracellular ATP levels, and 2,3-DPG concentrations in both suspension (red blood cells) and adherent cell cultures. Additionally, a protocol for assessing potential cytotoxicity is included to establish optimal experimental concentrations.

Mechanism of Action: Glycolysis in Erythrocytes

Mitapivat directly enhances the activity of Pyruvate Kinase (PKR), a key regulatory enzyme in the glycolytic pathway of red blood cells. This allosteric activation shifts the metabolic balance, leading to increased production of ATP and decreased levels of 2,3-diphosphoglycerate (2,3-DPG).

Quantitative Data Summary

The following tables summarize the quantitative effects of Mitapivat as reported in preclinical and ex vivo studies.

Table 1: Effect of Mitapivat on Pyruvate Kinase (PKR) Activity in Human Red Blood Cells

| Treatment Group | Fold Increase in PKR Activity (Mean) | Fold Increase in PKR Activity (Range) | Source |

| PK Deficient RBCs (24h) | 1.8x | 1.2 - 3.4x | [6] |

| Sickle Cell Disease RBCs | 2.29x (129% increase) | - | [5] |

Table 2: Effect of Mitapivat on Intracellular ATP Levels in Human Red Blood Cells

| Treatment Group | Fold Increase in ATP Levels (Mean) | Fold Increase in ATP Levels (Range) | Source |

| PK Deficient RBCs (24h) | 1.5x | 1.0 - 2.2x | [6] |